1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile
Description
1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile (CAS: 879362-89-7) is a piperazine-derived compound featuring a chloroacetyl group and a cyclohexanecarbonitrile moiety. Its molecular structure combines a six-membered aliphatic cyclohexane ring with a nitrile group, linked to a piperazine core substituted with a chloroacetyl (Cl-CO-CH2-) group. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in synthesizing neurotropic agents and kinase inhibitors .
Commercial sources report a molecular formula of C₁₂H₁₇NO₆S (MW: 303.33) , but this appears inconsistent with its structural components, which suggest a more plausible formula of C₁₃H₁₇ClN₄O (MW: 296.75). The discrepancy may stem from supplier documentation errors. The compound is available in varying quantities (50 mg to 1 g) for research purposes, with synthesis typically involving chloroacetyl chloride and piperazine derivatives .
Properties
IUPAC Name |
1-[4-(2-chloroacetyl)piperazin-1-yl]cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c14-10-12(18)16-6-8-17(9-7-16)13(11-15)4-2-1-3-5-13/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBIVPDFKGBOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCN(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the chloroacetyl group.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been explored for its potential biological activities, including its effects on certain enzymes and receptors.
Medicine: Research has investigated its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The cyclohexanecarbonitrile group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile with structurally related piperazine-based compounds, focusing on molecular features, physicochemical properties, and synthetic yields.
Structural and Functional Group Comparison
Notes:
- Cyclohexane vs. Aromatic Rings : The target compound’s cyclohexane ring enhances lipophilicity compared to aromatic substituents in compounds like 11f () or the furyl group in 2e (). This may influence membrane permeability in biological systems.
- Chloroacetyl Reactivity : The chloroacetyl group in the target compound and 2e provides a reactive site for nucleophilic substitution, enabling further derivatization .
Commercial and Research Relevance
- The target compound is marketed as a research chemical (e.g., Santa Cruz Biotechnology, $188–$380 per 250 mg–1 g) , whereas 1d and 2e are primarily experimental intermediates .
- Piperazine-thiazole hybrids like 11f are advanced candidates for kinase inhibition, underscoring the versatility of piperazine scaffolds in drug discovery .
Biological Activity
1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity against cancer cells, antimicrobial properties, and molecular interactions.
Chemical Structure and Properties
- Chemical Formula : C13H20ClN3O
- Molecular Weight : 269.77 g/mol
- CAS Number : 923130-57-8
The compound features a piperazine ring substituted with a chloroacetyl group and a cyclohexanecarbonitrile moiety, which are critical for its biological activity.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of this compound on various cancer cell lines.
Case Studies
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxicity of various piperazine derivatives, including this compound, on liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The results indicated significant growth inhibition across all tested lines, with IC50 values suggesting potent activity against these cancer types .
-
Mechanism of Action :
- The compound's mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of apoptotic markers in treated cells. This was further supported by molecular docking studies that indicated strong binding affinity to targets involved in cell proliferation and survival pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity.
Research Findings
- Antibacterial and Antifungal Studies :
- In vitro studies revealed that the compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. It also showed antifungal activity against common pathogens such as Candida species .
- The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have been crucial in elucidating the interaction mechanisms of this compound with biological targets.
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| DPP-4 | -9.5 | Hydrogen Bonds |
| EGFR | -8.2 | Hydrophobic Interactions |
| Bcl-2 | -7.8 | Van der Waals |
These studies indicate that the compound's structural features facilitate strong interactions with key proteins involved in cancer progression and microbial resistance .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a piperazine derivative (e.g., 1-piperidinocyclohexanecarbonitrile) with chloroacetyl chloride in the presence of a base like triethylamine. For example, chloroacetyl chloride reacts with intermediates under anhydrous conditions at room temperature, achieving yields up to 84% (as seen in analogous syntheses) .
- Optimization : Key parameters include stoichiometric control (1.2 equivalents of chloroacetyl chloride), solvent choice (e.g., dichloromethane or THF), and inert atmosphere. Monitoring via TLC (Rf ≈ 0.20 in 1:2 hexane-EtOAc) ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Assign peaks using CDCl₃ as a solvent. Look for signals corresponding to the cyclohexane (δ 1.15–1.80 ppm), piperazine (δ 2.53–3.77 ppm), and chloroacetyl (δ 4.14 ppm) groups. Integrate proton counts to confirm substitution patterns .
- IR : Identify C=O (1676 cm⁻¹), C≡N (2210 cm⁻¹), and C-Cl (600–800 cm⁻¹) stretches .
- HRMS : Validate molecular weight with <1.0 ppm error (e.g., [M+H]⁺ calculated vs. observed) .
Q. What safety protocols are essential when handling this compound, particularly regarding its reactive chloroacetyl group?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to avoid inhalation .
- Waste Disposal : Neutralize residual chloroacetyl groups with aqueous sodium bicarbonate before disposal. Avoid contact with oxidizers to prevent toxic gas release (e.g., CO, Cl₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) during synthesis?
- Cross-Validation : Compare experimental NMR with computational predictions (e.g., DFT calculations) or literature analogs. For example, piperazine ring protons typically appear as broad singlets, but steric hindrance from the cyclohexane group may split signals .
- Supplementary Techniques : Use HSQC/HMBC NMR to confirm connectivity or X-ray crystallography for absolute configuration (if crystalline) .
Q. What strategies improve the compound’s stability under varying pH and temperature conditions?
- pH Stability : The chloroacetyl group hydrolyzes in acidic/basic conditions to form carboxylic acid derivatives. Buffered solutions (pH 6–8) at 4°C minimize degradation .
- Thermal Stability : Store at -20°C in amber vials. TGA/DSC analysis can determine decomposition thresholds (>200°C typical for similar nitriles) .
Q. How does the chloroacetyl moiety influence reactivity in nucleophilic substitution reactions, and what byproducts are common?
- Reactivity : The chloroacetyl group undergoes substitution with amines, thiols, or alkoxides. Monitor for side products like 1-[4-(piperazin-1-yl)cyclohexanecarbonitrile] (if dechlorinated) or dimerization via elimination .
- Byproduct Mitigation : Use excess nucleophile (1.5–2.0 equiv) and polar aprotic solvents (DMF, acetonitrile) to suppress competing pathways .
Q. What pharmacological screening approaches are suitable for evaluating its bioactivity, given structural analogs with anti-mycobacterial properties?
- Assays : Test against Mycobacterium tuberculosis H37Rv using microdilution methods (MIC ≤10 µg/mL considered active). Compare with reference drugs like isoniazid .
- Mechanistic Studies : Assess enzyme inhibition (e.g., enoyl-ACP reductase) via kinetic assays or molecular docking to identify binding interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
